molecular formula C15H21FN2O B2708635 N-cyclooctyl-6-fluoro-N-methylpyridine-3-carboxamide CAS No. 1333615-44-3

N-cyclooctyl-6-fluoro-N-methylpyridine-3-carboxamide

Cat. No.: B2708635
CAS No.: 1333615-44-3
M. Wt: 264.344
InChI Key: MIHNHSFVHUJULL-UHFFFAOYSA-N
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Description

N-cyclooctyl-6-fluoro-N-methylpyridine-3-carboxamide is a chemical compound with the molecular formula C15H21FN2O It is characterized by the presence of a cyclooctyl group, a fluorine atom, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclooctyl-6-fluoro-N-methylpyridine-3-carboxamide typically involves the reaction of 6-fluoronicotinic acid with cyclooctylamine and methylamine. The reaction is carried out under controlled conditions, often involving the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclooctyl-6-fluoro-N-methylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-cyclooctyl-6-fluoro-N-methylpyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclooctyl-6-fluoro-N-methylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity and selectivity for its target. The cyclooctyl group may contribute to the compound’s lipophilicity, affecting its distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclooctyl-6-chloro-N-methylpyridine-3-carboxamide
  • N-cyclooctyl-6-bromo-N-methylpyridine-3-carboxamide
  • N-cyclooctyl-6-iodo-N-methylpyridine-3-carboxamide

Uniqueness

N-cyclooctyl-6-fluoro-N-methylpyridine-3-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the metabolic stability and binding affinity of the compound, making it a valuable candidate for various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-cyclooctyl-6-fluoro-N-methylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O/c1-18(13-7-5-3-2-4-6-8-13)15(19)12-9-10-14(16)17-11-12/h9-11,13H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHNHSFVHUJULL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCCCC1)C(=O)C2=CN=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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